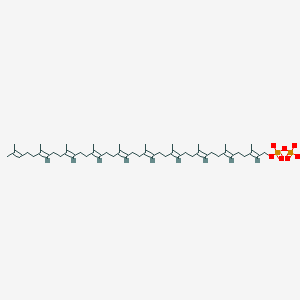

All-trans-decaprenyl diphosphate(3-)

Descripción

Contextualization of All-trans-decaprenyl Diphosphate(3-) within Isoprenoid Biochemistry

All-trans-decaprenyl diphosphate (B83284) belongs to the isoprenoids (also known as terpenoids), one of the largest and most diverse classes of natural products. nih.govnih.gov The fundamental building blocks for all isoprenoids are two five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.govwikipedia.org Organisms synthesize these universal precursors through two primary and distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. pnas.orgnih.govresearchgate.net The MVA pathway is characteristic of eukaryotes (including humans), archaea, and some bacteria, whereas the MEP pathway operates in most bacteria, plant plastids, and certain protozoa. pnas.orgwikipedia.orgnih.gov

From these C5 units, a group of enzymes known as prenyltransferases catalyze the sequential head-to-tail condensation of IPP molecules onto an allylic diphosphate primer, such as DMAPP or a longer chain molecule. nih.govresearchgate.net This process elongates the carbon chain, creating a family of linear polyprenyl diphosphates of varying lengths. All-trans-decaprenyl diphosphate is a long-chain polyprenyl diphosphate, containing a 50-carbon (C50) backbone composed of ten isoprene (B109036) units. nih.govfrontiersin.org

The biosynthesis of all-trans-decaprenyl diphosphate is specifically catalyzed by the enzyme all-trans-decaprenyl-diphosphate synthase (EC 2.5.1.91). wikipedia.orgexpasy.org This enzyme facilitates the condensation of seven IPP molecules with a (2E,6E)-farnesyl diphosphate (FPP), a C15 isoprenoid which acts as the primer. expasy.orgqmul.ac.ukmonarchinitiative.org In eukaryotes such as mice, rats, and humans, this synthase is a heterotetrameric protein complex composed of subunits PDSS1 and PDSS2. uniprot.orguniprot.orguniprot.org

| Biosynthetic Pathway | Starting Molecules | Key Intermediate | Organism Distribution |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Mevalonic acid (MVA) | Eukaryotes, Archaea, some Bacteria pnas.orgwikipedia.orgnih.gov |

| Methylerythritol Phosphate (B84403) (MEP) Pathway | Pyruvate (B1213749) and Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) | Most Bacteria, Plants (plastids), some Protozoa pnas.orgnih.gov |

| Property | Value | Source |

| Chemical Formula | C₅₀H₈₁O₇P₂³⁻ | ChEBI ebi.ac.uk |

| Monoisotopic Mass | 855.54740 Da | ChEBI ebi.ac.uk |

| Structure | A polyprenyl diphosphate with ten isoprene units in an all-trans configuration. | PubChem nih.gov |

| Biosynthesis Enzyme | All-trans-decaprenyl-diphosphate synthase (EC 2.5.1.91) | IUBMB qmul.ac.uk |

| Precursors | (2E,6E)-Farnesyl diphosphate and Isopentenyl diphosphate | IUBMB qmul.ac.uk |

Overview of its Crucial Role in Cellular Metabolism

The primary and most critical function of all-trans-decaprenyl diphosphate is to serve as the precursor for the polyisoprenoid side chain of ubiquinone-10 (Coenzyme Q10). expasy.orgqmul.ac.ukscribd.com Ubiquinone is an essential lipid-soluble electron carrier in the mitochondrial inner membrane of eukaryotes and the plasma membrane of many prokaryotes. nih.govnih.gov The biosynthesis of ubiquinone-10 involves the condensation of the C50 decaprenyl side chain from all-trans-decaprenyl diphosphate with a benzoquinone ring precursor, which is typically derived from 4-hydroxybenzoate. frontiersin.orgchalmers.se

By providing this hydrophobic tail, all-trans-decaprenyl diphosphate anchors ubiquinone-10 within the lipid bilayer of the membrane, which is essential for its function in the electron transport chain. nih.gov In this chain, ubiquinone-10 accepts electrons from Complexes I and II and transfers them to Complex III, a process fundamental to the generation of a proton gradient that drives ATP synthesis. nih.gov Therefore, the synthesis of all-trans-decaprenyl diphosphate is an indispensable step for cellular respiration in organisms that utilize ubiquinone-10. uniprot.orguniprot.org

Beyond its role in ubiquinone synthesis, this molecule has other specialized functions in certain organisms.

In some bacteria, the decaprenyl moiety is used for the side chain of menaquinone-10 (a form of Vitamin K2). expasy.orgqmul.ac.uk

In Mycobacterium tuberculosis, the causative agent of tuberculosis, decaprenyl diphosphate is converted to decaprenyl phosphate. nih.govnih.gov Decaprenyl phosphate is a central carrier lipid involved in the biosynthesis of the mycobacterial cell wall, including the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan. nih.govnih.gov These complex structures are vital for the bacterium's survival and impermeability. researchgate.net Research has shown that the enzyme in M. tuberculosis (Rv2361c) that synthesizes decaprenyl diphosphate has a strict requirement for divalent cations like Mg²⁺ for its activity. nih.gov

Structure

2D Structure

Propiedades

Fórmula molecular |

C50H81O7P2-3 |

|---|---|

Peso molecular |

856.1 g/mol |

Nombre IUPAC |

[[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C50H84O7P2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-56-59(54,55)57-58(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,54,55)(H2,51,52,53)/p-3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |

Clave InChI |

FSCYHDCTHRVSKN-CMVHWAPMSA-K |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C |

Origen del producto |

United States |

Biosynthesis of All Trans Decaprenyl Diphosphate

Initial Precursors and the Isoprenoid Pathway

All isoprenoids, a diverse class of over 30,000 biomolecules, are synthesized from the condensation of two five-carbon (C5) precursor molecules: Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). wikipedia.orgfigshare.compnas.org These molecules serve as the fundamental building blocks for creating the vast array of isoprenoid structures found in nature, from simple monoterpenes to complex polymers like rubber. pnas.org The biosynthesis of all-trans-decaprenyl diphosphate is initiated by the generation of IPP and DMAPP through one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway or the non-mevalonate (MEP/DXP) pathway. wikipedia.orgwikipedia.org

IPP and DMAPP are the universal C5 precursors for all isoprenoid biosynthesis. wikipedia.orgfigshare.com They are isomers, and the interconversion between them is a critical step in the pathway, catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). nih.govnih.govwikipedia.org DMAPP contains a double bond in a position that makes it a potent electrophile, allowing it to initiate the alkylation of other molecules, including the nucleophilic IPP. nih.gov This reaction, a head-to-tail condensation, is the basis for the construction of all longer-chain isoprenoids. pnas.org While some pathways produce only IPP, which must then be isomerized, others can produce both isomers directly. pnas.orgwikipedia.orgnih.gov

Table 1: The Universal Isoprenoid Precursors

| Compound Name | Abbreviation | Chemical Formula | Role |

| Isopentenyl Diphosphate | IPP | C5H12O7P2 | The fundamental nucleophilic building block. |

| Dimethylallyl Diphosphate | DMAPP | C5H12O7P2 | The initial electrophilic "primer" unit. |

The mevalonate (MVA) pathway is an essential metabolic route for producing isoprenoid precursors and is found in eukaryotes (including mammals), archaea, and some bacteria. wikipedia.orgnih.gov This pathway begins with the simple molecule acetyl-CoA and culminates in the production of IPP. nih.govmetwarebio.com The MVA pathway occurs primarily in the cytosol. metwarebio.com

The process starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of the pathway. nih.gov Mevalonate is then phosphorylated in two successive steps and finally decarboxylated to yield IPP. metwarebio.comnih.gov The MVA pathway exclusively produces IPP; therefore, the enzyme isopentenyl diphosphate isomerase is essential to generate the required DMAPP for subsequent reactions. nih.gov

Table 2: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

| Acetyl-CoA acetyltransferase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. metwarebio.com |

| HMG-CoA synthase | HMGS | Adds a third acetyl-CoA molecule to form HMG-CoA. nih.govmetwarebio.com |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; the key regulatory step. nih.gov |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to form mevalonate 5-phosphate. nih.gov |

| Phosphomevalonate kinase | PMK | Adds a second phosphate (B84403) group to form mevalonate 5-diphosphate. nih.gov |

| Mevalonate-5-diphosphate decarboxylase | MDPC | Decarboxylates mevalonate 5-diphosphate to produce IPP. researchgate.net |

The non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, is an alternative route for the biosynthesis of IPP and DMAPP. wikipedia.orgnih.gov This pathway is utilized by most bacteria, green algae, and in the plastids of higher plants. wikipedia.orgwikipedia.org It is absent in humans, making it a target for the development of antimicrobial drugs. wikipedia.orgnih.gov

The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov DXP is then rearranged and reduced to form 2-C-methyl-D-erythritol 4-phosphate (MEP), the first committed intermediate specific to this pathway. nih.gov A series of subsequent enzymatic reactions converts MEP into both IPP and DMAPP. nih.gov Unlike the MVA pathway, the MEP pathway generates a mixture of IPP and DMAPP, typically at a ratio of about 5:1. pnas.org

Table 3: Key Enzymes of the Non-Mevalonate (MEP/DXP) Pathway

| Enzyme | Abbreviation | Function |

| DXP synthase | DXS | Catalyzes the condensation of pyruvate and GAP to form DXP. nih.gov |

| DXP reductoisomerase | DXR/IspC | Converts DXP to MEP, the first committed step of the pathway. nih.govnih.gov |

| MEP cytidyltransferase | IspD | Activates MEP to form CDP-ME. nih.gov |

| CDP-ME kinase | IspE | Phosphorylates CDP-ME to produce CDP-MEP. nih.gov |

| MEcPP synthase | IspF | Catalyzes the cyclization of CDP-MEP to MEcPP. nih.gov |

| HMBPP synthase | IspG | Converts MEcPP to HMBPP. nih.gov |

| HMBPP reductase | IspH | Catalyzes the final step, producing both IPP and DMAPP. nih.gov |

Chain Elongation Mechanisms

Once the C5 precursors IPP and DMAPP are synthesized, the assembly of the C50 all-trans-decaprenyl diphosphate chain begins. This is a systematic process of chain extension catalyzed by a class of enzymes known as prenyltransferases. nih.gov

The formation of long-chain isoprenoids occurs through the sequential head-to-tail condensation of IPP molecules with an allylic diphosphate primer. pnas.orgnih.gov The enzyme all-trans-decaprenyl-diphosphate synthase catalyzes these condensation reactions to form all-trans-decaprenyl diphosphate. wikipedia.org In each step, one molecule of IPP is added to the growing chain, releasing a diphosphate molecule. This process is repeated until the target chain length is achieved. nih.gov For the synthesis of all-trans-decaprenyl diphosphate (C50), a total of seven IPP units are sequentially added to an initial C15 primer. uniprot.orgmonarchinitiative.orguniprot.org

In the biosynthesis of all-trans-decaprenyl diphosphate, the initial allylic substrate that acts as a primer is (2E,6E)-farnesyl diphosphate (FPP). uniprot.orguniprot.org FPP is a C15 isoprenoid, itself formed from the condensation of two IPP molecules with one DMAPP molecule. wikipedia.orgfrontierspartnerships.org The enzyme all-trans-polyprenyl-diphosphate synthase (PDSS1 in mammals) specifically utilizes FPP as the primer. uniprot.orguniprot.org It then catalyzes the sequential addition of seven more isopentenyl diphosphate (IPP) molecules. uniprot.orgmonarchinitiative.org This series of condensations elongates the chain from C15 to the final C50 length of all-trans-decaprenyl diphosphate. uniprot.orguniprot.org

Table 4: Synthesis of All-trans-decaprenyl Diphosphate

| Reactants | Enzyme | Products |

| 1 x (2E,6E)-Farnesyl diphosphate (FPP) | All-trans-decaprenyl-diphosphate synthase | 1 x All-trans-decaprenyl diphosphate |

| 7 x Isopentenyl diphosphate (IPP) | (EC 2.5.1.91) | 7 x Diphosphate |

Formation of Intermediates: Geranyl Diphosphate and Geranylgeranyl Diphosphate

The synthesis of long-chain isoprenoids like all-trans-decaprenyl diphosphate originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are fused by prenyltransferases in a series of elongation reactions. nih.gov The initial steps produce shorter-chain intermediates, beginning with the ten-carbon monoterpene precursor, geranyl diphosphate (GPP). nih.gov

Successive additions of IPP lead to the formation of the 15-carbon farnesyl diphosphate (FPP) and the 20-carbon geranylgeranyl diphosphate (GGPP). nih.govnih.gov These molecules serve as essential precursors for various terpenes and as the foundational allylic primers for the synthesis of longer polyprenyl chains. nih.govnih.gov The synthesis of GGPP from FPP and IPP has been demonstrated in the cytosolic fractions of various rat tissues, with the product identified as the trans,trans,trans-isomer. nih.gov The formation of these intermediates is a prerequisite for their subsequent elongation to the final 50-carbon all-trans-decaprenyl diphosphate.

Decaprenyl Diphosphate Synthesis Enzymes

The elongation of the polyprenyl chain to its final ten-isoprene-unit length is catalyzed by a specialized enzyme complex known as decaprenyl diphosphate synthase.

Decaprenyl Diphosphate Synthase (EC 2.5.1.91) Activity

Decaprenyl diphosphate synthase (EC 2.5.1.91) is the enzyme responsible for the condensation reactions that form all-trans-decaprenyl diphosphate. wikipedia.orgexpasy.orgqmul.ac.uk The enzyme catalyzes the sequential addition of seven isopentenyl diphosphate (IPP) molecules to a (2E,6E)-farnesyl diphosphate (FPP) primer. expasy.orgqmul.ac.ukgenome.jp This reaction results in the formation of all-trans-decaprenyl diphosphate, which serves as the isoprenoid side chain for ubiquinone-10 (also known as coenzyme Q10) and menaquinone-10. expasy.orgqmul.ac.ukgenome.jp

Table 1: Decaprenyl Diphosphate Synthase (EC 2.5.1.91) Profile

| Property | Description | Source |

|---|---|---|

| Accepted Name | all-trans-decaprenyl-diphosphate synthase | qmul.ac.uk |

| EC Number | 2.5.1.91 | wikipedia.orgexpasy.orgqmul.ac.uk |

| Systematic Name | (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 7 isopentenyl units) | qmul.ac.ukgenome.jp |

| Catalyzed Reaction | (2E,6E)-farnesyl diphosphate + 7 isopentenyl diphosphate <=> 7 diphosphate + all-trans-decaprenyl diphosphate | qmul.ac.ukgenome.jpmonarchinitiative.org |

| Other Names | decaprenyl-diphosphate synthase, decaprenyl pyrophosphate synthetase, polyprenylpyrophosphate synthetase, terpenoidallyltransferase, terpenyl pyrophosphate synthetase, trans-prenyltransferase | qmul.ac.ukgenome.jp |

Decaprenyl Diphosphate Synthase Subunit 1 (PDSS1/COQ1)

Decaprenyl diphosphate synthase subunit 1 (PDSS1), encoded by the PDSS1 gene, is a key component of the enzyme complex. wikipedia.orggenecards.org This subunit belongs to the FPP/GGPP synthetase family and is essential for elongating the prenyl side-chain of coenzyme Q. wikipedia.orgscbt.com PDSS1 catalyzes the formation of all-trans-polyprenyl pyrophosphates, which is the initial step in the biosynthesis of the coenzyme Q side chain. wikipedia.orggenecards.org The human protein is the ortholog of the yeast COQ1 gene product. jci.org It functions to supply the decaprenyl diphosphate precursor required for the synthesis of ubiquinone-10. scbt.comjensenlab.org

Table 2: Aliases for PDSS1 Gene and Protein

| Alias | Source |

|---|---|

| COQ1 | genecards.org |

| COQ1A | genecards.org |

| DPS | genecards.org |

| DPS1 | genecards.org |

| hDPS1 | wikipedia.org |

| Prenyl (decaprenyl) diphosphate synthase, subunit 1 | wikipedia.org |

| SPS | genecards.org |

| TPT | genecards.org |

| TPT 1 | wikipedia.org |

| TPRT | wikipedia.org |

Decaprenyl Diphosphate Synthase Subunit 2 (PDSS2/COQ1B)

Decaprenyl diphosphate synthase subunit 2 (PDSS2), also known as COQ1B, is the second critical component of the synthase complex. genecards.org Encoded by the PDSS2 gene, this protein is also an enzyme that synthesizes the prenyl side-chain of coenzyme Q. genecards.orgnih.gov It participates in the formation of all-trans-polyprenyl pyrophosphates from IPP during the assembly of the polyisoprenoid side chain. genecards.org The PDSS2 subunit is specifically involved in supplying the nonaprenyl and decaprenyl diphosphate precursors for the side chains of ubiquinone-9 (Q9) and ubiquinone-10 (Q10), respectively. uniprot.org

Table 3: Aliases for PDSS2 Gene and Protein

| Alias | Source |

|---|---|

| All-Trans-Decaprenyl-Diphosphate Synthase Subunit 2 | genecards.org |

| C6orf210 | genecards.org |

| COQ1B | genecards.org |

| DLP1 | xenbase.org |

| Prenyl (decaprenyl) diphosphate synthase, subunit 2 | genecards.org |

| Solanesyl-diphosphate synthase subunit 2 | genecards.org |

The functional decaprenyl diphosphate synthase is a heterotetrameric enzyme. scbt.comuniprot.org This complex is formed by the association of two subunits of PDSS1 and two subunits of PDSS2. scbt.com Both murine and human decaprenyl diphosphate synthases have been shown to be heterotetramers composed of these two distinct subunits. nih.gov This assembly is essential for the catalytic activity and the production of the long-chain polyprenyl diphosphates required for ubiquinone synthesis.

A crucial aspect of the decaprenyl diphosphate synthase activity is its stereochemical control. The enzyme specifically catalyzes the formation of the all-trans isomer of decaprenyl diphosphate. expasy.org This is achieved by adding seven isopentenyl diphosphate molecules sequentially to the farnesyl diphosphate primer with trans stereochemistry at each newly formed double bond. qmul.ac.ukgenome.jpuniprot.org Trans-prenyltransferases, like decaprenyl diphosphate synthase, typically possess conserved aspartate-rich motifs (DDXXD) within their substrate-binding pockets, a structural feature that is distinct from cis-prenyltransferases and is fundamental to ensuring the correct trans configuration of the final product. nih.gov

Organismal Variation in Decaprenyl Diphosphate Biosynthetic Pathways

The synthesis of decaprenyl diphosphate exhibits significant variation across different domains of life, with distinct enzymes and pathways found in bacteria, fungi, and mammals. These differences reflect the specific metabolic needs of the organisms, particularly concerning the type of quinones they produce.

In the bacterial domain, the synthesis of decaprenyl diphosphate is diverse. While many bacteria like Escherichia coli naturally produce ubiquinone with shorter side chains (e.g., ubiquinone-8), others possess the enzymatic machinery to create the C50 decaprenyl diphosphate precursor for ubiquinone-10. nih.govnih.gov

A key enzyme is decaprenyl diphosphate synthase, often encoded by the dps or ddsA gene. nih.govnih.gov For instance, the ddsA gene from Agrobacterium tumefaciens has been cloned and expressed in E. coli. nih.gov This expression enabled the engineered E. coli to produce ubiquinone-10, demonstrating the gene's function. nih.gov The enzyme from A. tumefaciens is a protein of 358 amino acids and contains the conserved aspartate-rich DDxxD domains typical of many prenyl diphosphate synthases. nih.gov Similarly, a dps gene from Sinorhizobium meliloti was shown to encode a functional decaprenyl diphosphate synthase when expressed in E. coli, leading to the production of CoQ10. researchgate.net

Mycobacterium tuberculosis presents a unique pathway for decaprenyl diphosphate synthesis, which is essential for the production of decaprenyl phosphate, a carrier lipid required for the biosynthesis of critical cell wall components like the mycolyl-arabinogalactan-peptidoglycan complex. nih.govnih.govresearchgate.net This pathway involves two Z-prenyl diphosphate synthases that act sequentially: Rv1086 and Rv2361c. nih.govnih.gov Rv1086 synthesizes (ω,E,Z)-farnesyl diphosphate, which then serves as the preferred substrate for Rv2361c. nih.govnih.gov Rv2361c subsequently adds seven IPP units to form decaprenyl diphosphate. nih.gov The catalytic efficiency of Rv2361c is highest with (ω,E,Z)-farnesyl diphosphate as the allylic acceptor, highlighting the specialized nature of this mycobacterial pathway. nih.govnih.gov

Table 1: Examples of Bacterial Decaprenyl Diphosphate Synthases

| Organism | Gene/Enzyme | Product | Function of Product | Key Findings |

|---|---|---|---|---|

| Agrobacterium tumefaciens | dps (ddsA) | All-trans-decaprenyl diphosphate | Precursor for Ubiquinone-10 | The gene is functionally expressed in E. coli, enabling CoQ10 production. nih.govnih.gov |

| Sinorhizobium meliloti | dps | All-trans-decaprenyl diphosphate | Precursor for Ubiquinone-10 | Heterologous expression in E. coli results in CoQ10 synthesis. researchgate.net |

| Mycobacterium tuberculosis | Rv2361c | Decaprenyl diphosphate | Precursor for Decaprenyl Phosphate (cell wall synthesis) | Acts sequentially with Rv1086 and preferentially uses (ω,E,Z)-farnesyl diphosphate as a substrate. nih.govnih.gov |

The budding yeast Saccharomyces cerevisiae is a widely used model organism for studying coenzyme Q biosynthesis. portlandpress.com However, S. cerevisiae naturally synthesizes coenzyme Q6 (CoQ6), which has a shorter hexaprenyl side chain, not a decaprenyl one. portlandpress.comtandfonline.com The synthesis of this C30 chain is catalyzed by the enzyme Coq1, a hexaprenyl diphosphate synthase. portlandpress.com Therefore, S. cerevisiae does not endogenously produce all-trans-decaprenyl diphosphate.

Despite this, the study of other fungal species has revealed the existence of true decaprenyl diphosphate synthases. Genes designated dps1, encoding for decaprenyl diphosphate synthase, have been identified and cloned from fungi such as Saitoella complicata, Rhodotorula minuta, and Bulleromyces albus. nih.govresearchgate.net These fungal enzymes, when expressed in E. coli, lead to the production of CoQ10, confirming their function. nih.govresearchgate.net Furthermore, the dps1 genes from these fungi can functionally complement a mutant of the fission yeast Schizosaccharomyces pombe that lacks its own decaprenyl diphosphate synthase, resulting in the production of CoQ10. nih.gov This demonstrates that these fungi possess a distinct pathway for synthesizing the C50 isoprenoid precursor required for CoQ10. nih.govresearchgate.net

Table 2: Fungal Polyprenyl Diphosphate Synthases

| Organism | Gene/Enzyme | Product | Function of Product | Notes |

|---|---|---|---|---|

| Saccharomyces cerevisiae | COQ1 | Hexaprenyl diphosphate (C30) | Precursor for Coenzyme Q6 | Does not naturally produce decaprenyl diphosphate; serves as a model for the general pathway. portlandpress.comtandfonline.com |

| Saitoella complicata | dps1 | Decaprenyl diphosphate (C50) | Precursor for Coenzyme Q10 | Gene confirmed to encode a functional decaprenyl diphosphate synthase. nih.govresearchgate.net |

| Rhodotorula minuta | dps1 | Decaprenyl diphosphate (C50) | Precursor for Coenzyme Q10 | Gene confirmed to encode a functional decaprenyl diphosphate synthase. nih.govresearchgate.net |

| Bulleromyces albus | dps1 | Decaprenyl diphosphate (C50) | Precursor for Coenzyme Q10 | Gene confirmed to encode a functional decaprenyl diphosphate synthase. nih.gov |

In humans and other mammals, the synthesis of all-trans-decaprenyl diphosphate is the first committed step in the biosynthesis of coenzyme Q10. wikipedia.orgpromega.com The enzyme responsible is a heterotetramer composed of two subunits: decaprenyl diphosphate synthase subunit 1 (PDSS1) and subunit 2 (PDSS2). uniprot.orguniprot.org Both subunits are required for the enzyme's catalytic activity. nih.gov

The human genes encoding these subunits are PDSS1 and PDSS2. wikipedia.orgcngb.org The enzyme complex catalyzes the sequential condensation of seven molecules of isopentenyl diphosphate (IPP) with a farnesyl diphosphate (FPP) primer to form the C50 all-trans-decaprenyl diphosphate. uniprot.orgwikipedia.org This enzyme complex is also capable of producing nonaprenyl diphosphate (the precursor for CoQ9), which is the predominant form of coenzyme Q in mice. uniprot.org The enzyme is thought to be associated with the inner mitochondrial membrane, where CoQ10 functions in the electron transport chain. wikipedia.orgpromega.com Defects in the PDSS1 or PDSS2 genes can lead to primary coenzyme Q10 deficiency, a clinically heterogeneous disorder. jci.orgnih.gov

Table 3: Human Decaprenyl Diphosphate Synthase Subunits

| Gene | Protein Subunit | Chromosomal Location | Function |

|---|---|---|---|

| PDSS1 | Decaprenyl diphosphate synthase subunit 1 | 10p12.1 wikipedia.org | Forms a heterotetramer with PDSS2 to create the active enzyme that synthesizes the decaprenyl diphosphate precursor of CoQ10. wikipedia.orgpromega.comuniprot.org |

| PDSS2 | Decaprenyl diphosphate synthase subunit 2 | 6q21 wikipedia.org | Forms a heterotetramer with PDSS1; essential for the synthesis of the polyisoprenoid side chains of ubiquinone. uniprot.orgcngb.orgwikipedia.org |

Enzymatic Utilization of All Trans Decaprenyl Diphosphate 3

Downstream Enzymes and Their Catalytic Activities

The biological significance of all-trans-decaprenyl diphosphate(3-) is underscored by its utilization by a diverse array of enzymes that catalyze critical steps in the formation of essential cellular components. These enzymes, primarily transferases, recognize the decaprenyl diphosphate (B83284) moiety and utilize it in distinct biochemical transformations.

Glycosyltransferases Utilizing Decaprenyl Diphosphate in Cell Wall Synthesis

In certain bacteria, particularly within the order Actinomycetales which includes the genus Mycobacterium, decaprenyl phosphate (B84403) (C50-P), derived from decaprenyl diphosphate, functions as a lipid carrier for sugars in the biosynthesis of the complex cell wall. This is a deviation from the more common use of undecaprenyl phosphate (C55-P) in many other bacteria. This lipid carrier shuttles hydrophilic sugar precursors across the hydrophobic cell membrane to the periplasmic space where they are incorporated into growing polysaccharide chains, such as those of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall. uniprot.org A number of glycosyltransferases are involved in this process, utilizing decaprenyl-phosphate-linked sugar donors. uniprot.org

Several key glycosyltransferases have been identified in Mycobacterium tuberculosis that are involved in the synthesis of the arabinogalactan core of the cell wall. These enzymes are responsible for the polymerization of galactofuranose (Galf) residues.

GlfT1 : This enzyme initiates the synthesis of the galactan domain of arabinogalactan. sinica.edu.twnih.gov It is a bifunctional galactofuranosyltransferase that catalyzes the transfer of the first two galactofuranose units from the sugar donor UDP-galactofuranose (UDP-Galf) to the decaprenyl-diphospho-N-acetylglucosaminyl-rhamnose (Rha-GlcNAc-PP-C50) acceptor. nih.gov GlfT1 exhibits dual catalytic activity, forming both β-(1→4) and β-(1→5) glycosidic linkages. sinica.edu.tw

GlfT2 : Following the initial steps catalyzed by GlfT1, GlfT2 is responsible for the subsequent polymerization of the galactan chain. sinica.edu.twkiesslinglab.comnih.gov This enzyme is also a bifunctional galactofuranosyltransferase, catalyzing the formation of alternating β-(1→5) and β-(1→6) linkages between galactofuranose residues. nih.govuniprot.orgnih.gov The processive nature of GlfT2 allows for the elongation of the galactan chain to approximately 30-35 residues while the growing chain remains bound to the enzyme. uniprot.org The catalytic mechanism is thought to involve a single active site that can accommodate the growing polysaccharide chain and catalyze the formation of both types of linkages, with the catalytic Asp372 playing a crucial role. uniprot.org

AftC : This enzyme is an arabinofuranosyltransferase involved in the branching of the arabinan domain of arabinogalactan. AftC has been identified as a branching α(1→3) arabinofuranosyltransferase, which creates the characteristic branching pattern of the arabinan chains. nih.gov

The catalytic activity of these glycosyltransferases is essential for the proper assembly of the mycobacterial cell wall, making them attractive targets for the development of new anti-tuberculosis drugs.

| Enzyme | Function | Catalytic Activity | Substrate(s) |

| GlfT1 | Initiation of galactan synthesis | Bifunctional β-(1→4) and β-(1→5) galactofuranosyltransferase | UDP-Galf, Rha-GlcNAc-PP-C50 |

| GlfT2 | Polymerization of galactan chain | Bifunctional β-(1→5) and β-(1→6) galactofuranosyltransferase | UDP-Galf, growing galactan chain on decaprenyl-P-P-GlcNAc-Rha |

| AftC | Branching of arabinan chain | α(1→3) arabinofuranosyltransferase | Decaprenyl-monophosphoryl-arabinose, linear α(1→5)-linked arabinan |

Enzymes in Coenzyme Q Biosynthesis Utilizing the Decaprenyl Diphosphate Side Chain

Coenzyme Q (CoQ), also known as ubiquinone, is a vital component of the electron transport chain and a potent antioxidant. The structure of CoQ consists of a benzoquinone ring and a polyisoprenoid side chain, the length of which varies among species. In humans, the predominant form is CoQ10, which contains a ten-unit isoprenoid tail derived from all-trans-decaprenyl diphosphate. The key enzyme that attaches this decaprenyl side chain to the benzoquinone precursor is 4-hydroxybenzoate polyprenyltransferase, also known as Coq2. uniprot.orguniprot.orgnih.govfrontiersin.orgresearchgate.netnih.govnih.gov

Coq2 is a member of the UbiA superfamily of transmembrane prenyltransferases. uniprot.orgnih.govnih.gov These enzymes catalyze the condensation of a polyprenyl diphosphate with an aromatic acceptor molecule. In the case of CoQ10 biosynthesis, Coq2 mediates the transfer of the decaprenyl group from all-trans-decaprenyl diphosphate to 4-hydroxybenzoate (4-HB), the precursor of the benzoquinone ring. uniprot.orguniprot.orgfrontiersin.org This reaction is a crucial step as it commits the decaprenyl diphosphate to the CoQ biosynthetic pathway. uniprot.org

The catalytic mechanism of Coq2 and other UbiA family members involves the cleavage of the diphosphate group from the polyprenyl donor, which generates a reactive carbocation intermediate. nih.govplos.org This carbocation then attacks the aromatic ring of the 4-hydroxybenzoate acceptor, forming a new carbon-carbon bond. nih.gov The reaction is dependent on the presence of a divalent metal ion, typically Mg2+, which is coordinated by two conserved aspartate-rich motifs within the enzyme's active site. pdbj.org These motifs are essential for binding the diphosphate moiety of the decaprenyl diphosphate substrate. pdbj.org

While the length of the polyprenyl side chain of CoQ is species-specific, the Coq2 enzyme can exhibit some promiscuity in vitro, being able to utilize polyprenyl diphosphates of varying lengths. uniprot.org However, in vivo, the availability of the specific polyprenyl diphosphate precursor, such as all-trans-decaprenyl diphosphate in humans, dictates the final structure of the CoQ molecule. The putative catalytic site of Coq2 is highly conserved, and no patient-related mutations have been found to directly affect these residues, highlighting their critical role in enzyme function. uniprot.orgfrontiersin.org

| Enzyme | Function | Catalytic Activity | Substrate(s) |

| Coq2 (4-hydroxybenzoate polyprenyltransferase) | Attachment of the decaprenyl side chain in CoQ10 biosynthesis | Prenyltransferase | All-trans-decaprenyl diphosphate, 4-hydroxybenzoate |

Other Polyprenyl-utilizing Enzymes

While the roles of all-trans-decaprenyl diphosphate in mycobacterial cell wall synthesis and coenzyme Q biosynthesis are well-established, its utilization by other enzymatic pathways is less extensively documented. The biosynthesis of menaquinone (vitamin K2) in some bacteria involves polyprenyl diphosphate synthases that produce side chains of varying lengths. For instance, in Bacillus stearothermophilus, a heptaprenyl diphosphate synthase is involved in the synthesis of menaquinone-7. kiesslinglab.com Although decaprenyl diphosphate is a polyprenyl diphosphate, specific and well-characterized examples of its direct utilization in the biosynthesis of other major classes of natural products like vitamin K or chlorophylls are not prominent in the current scientific literature.

Research on polyprenyl diphosphate synthases indicates that these enzymes can sometimes accept various allylic substrates to produce polyprenyl diphosphates of different lengths. For example, the decaprenyl diphosphate synthase from M. tuberculosis (Rv2361c) can utilize several allylic diphosphates as primers in vitro. This suggests a potential for the synthesis of various polyprenyl diphosphates, but the downstream enzymes that would specifically utilize all-trans-decaprenyl diphosphate in other pathways remain largely unidentified.

Therefore, the primary and most significant enzymatic utilization of all-trans-decaprenyl diphosphate(3-) is currently understood to be in the construction of the mycobacterial cell wall and the biosynthesis of coenzyme Q10.

Biological Functions and Physiological Roles of All Trans Decaprenyl Diphosphate 3

Role as a Lipid Carrier in Cellular Processes

In many bacterial species, particularly mycobacteria, decaprenyl phosphate (B84403), the dephosphorylated form of decaprenyl diphosphate (B83284), functions as a critical lipid carrier. nih.govnih.gov It is analogous to the more common undecaprenyl phosphate (C55-P) and is indispensable for the biosynthesis of various cell wall components. nih.govoup.com This carrier molecule is responsible for transporting activated saccharide units across the hydrophobic cytoplasmic membrane to the site of cell wall assembly. nih.gov

The synthesis of the peptidoglycan layer, a fundamental component of the bacterial cell wall, relies on a lipid carrier to transport its hydrophilic building blocks across the cell membrane. oup.com In certain bacteria, such as mycobacterial species, decaprenyl phosphate (C50-P) fulfills this essential role. nih.govoup.com It is a key molecule in the biogenesis of the mycolyl-arabinogalactan-peptidoglycan complex, which is a defining feature of the mycobacterial cell envelope. nih.govnih.govnih.gov

The process of peptidoglycan synthesis begins in the cytoplasm with the formation of UDP-N-acetylmuramic acid (UDP-NAM) and UDP-N-acetylglucosamine (UDP-NAG). utexas.edu A pentapeptide is added to UDP-NAM, and this NAM-pentapeptide precursor is then transferred to decaprenyl phosphate embedded in the cytoplasmic membrane, releasing UMP. utexas.edu Subsequently, NAG is added to the NAM-pentapeptide to form the complete peptidoglycan repeat unit, still attached to the lipid carrier. utexas.edu This entire lipid-linked intermediate is then flipped across the cytoplasmic membrane by the decaprenyl pyrophosphate carrier, moving the hydrophilic sugar units to the periplasmic space where they can be incorporated into the growing peptidoglycan chain. oup.comutexas.edu

| Component | Function in Peptidoglycan Synthesis |

| Decaprenyl Phosphate | Lipid carrier that anchors sugar precursors to the cell membrane. |

| NAM-pentapeptide | The first part of the peptidoglycan repeating unit, assembled in the cytoplasm. |

| NAG | The second sugar of the repeating unit, added to the NAM-pentapeptide on the carrier. |

| Decaprenyl Pyrophosphate | The form of the carrier that transports the complete NAG-NAM-pentapeptide unit across the membrane. |

After the peptidoglycan monomer is transferred to the growing cell wall, the lipid carrier, now in its pyrophosphate form (decaprenyl pyrophosphate), must be recycled to participate in another round of synthesis. oup.com This recycling is a crucial step for maintaining the pool of available lipid carriers. nih.gov The process involves the enzymatic removal of one phosphate group, converting decaprenyl pyrophosphate back to decaprenyl phosphate. utexas.edu This regenerated decaprenyl phosphate is then ready to accept a new NAM-pentapeptide unit on the cytoplasmic side of the membrane, thus completing the cycle. utexas.edu Failure to recycle decaprenyl phosphate leads to a depletion of the carrier, which severely hampers cell wall biosynthesis and can ultimately lead to cell death. nih.gov

Essentiality in Bacterial Cell Wall (Peptidoglycan) Synthesis

Precursor for Isoprenoid Quinones

Beyond its role as a lipid carrier, all-trans-decaprenyl diphosphate is a fundamental building block in the biosynthesis of isoprenoid quinones. These molecules are vital components of cellular respiration, acting as electron carriers in the electron transport chain. mdpi.commdpi.com

All-trans-decaprenyl diphosphate is the direct precursor for the polyisoprenoid side chain of Coenzyme Q10 (CoQ10), also known as ubiquinone-10. nih.gov The biosynthesis of CoQ10 involves the condensation of a benzoquinone ring precursor, 4-hydroxybenzoate (4-HB), with the decaprenyl diphosphate tail. mdpi.comnih.gov This reaction is a key step that establishes the characteristic structure of CoQ10. nih.gov The length of the isoprenoid tail is critical for the function of ubiquinone and is determined by the specific polyprenyl diphosphate synthase enzyme present in an organism. mdpi.commdpi.com In humans, the synthesis of CoQ10 specifically requires the C50 isoprenoid chain provided by all-trans-decaprenyl diphosphate. nih.gov

The hydrophobic all-trans-decaprenyl diphosphate side chain is synthesized through the sequential head-to-tail condensation of isoprene (B109036) units. nih.gov The process is catalyzed by a class of enzymes known as polyprenyl diphosphate synthases. mdpi.com Specifically, all-trans-decaprenyl-diphosphate synthase catalyzes the addition of seven isopentenyl diphosphate (IPP) molecules to a farnesyl diphosphate (FPP) primer. wikipedia.org This enzymatic reaction builds the C50 chain that defines CoQ10. nih.gov The resulting decaprenyl diphosphate is then attached to the 4-hydroxybenzoate head group by the enzyme 4-hydroxybenzoate polyprenyltransferase (UbiA in bacteria, COQ2 in eukaryotes), initiating the final modifications of the benzoquinone ring to produce the mature CoQ10 molecule. mdpi.comnih.gov

| Molecule | Role in Ubiquinone (CoQ10) Biosynthesis |

| Isopentenyl Diphosphate (IPP) | The basic five-carbon isoprene building block. |

| Farnesyl Diphosphate (FPP) | A 15-carbon isoprenoid that acts as a primer for chain elongation. |

| All-trans-decaprenyl-diphosphate synthase | The enzyme that catalyzes the formation of the 50-carbon isoprenoid chain. |

| All-trans-decaprenyl diphosphate | The complete 50-carbon hydrophobic tail precursor for CoQ10. |

| 4-hydroxybenzoate (4-HB) | The aromatic head group precursor. |

| 4-hydroxybenzoate polyprenyltransferase | The enzyme that attaches the decaprenyl tail to the 4-HB head group. |

Ubiquinone (Coenzyme Q) Biosynthesis

Implications for Respiratory Chain Function

All-trans-decaprenyl diphosphate is a precursor to the isoprenoid side chain of ubiquinone (Coenzyme Q), a vital component of the mitochondrial respiratory chain. nih.govnih.govnih.gov The length of this side chain is a determining factor for the specific type of Coenzyme Q produced. frontiersin.org For instance, the synthesis of Coenzyme Q10 (CoQ10), which is characterized by its ten-isoprenoid unit side chain, is dependent on the availability of all-trans-decaprenyl diphosphate. frontiersin.orgfrontiersin.org

The respiratory chain, located in the inner mitochondrial membrane, is responsible for generating the majority of cellular ATP through oxidative phosphorylation. nih.govresearchgate.net Ubiquinone functions as a mobile electron carrier, transferring electrons from Complexes I and II to Complex III of the respiratory chain. nih.govnih.gov The isoprenoid side chain, derived from all-trans-decaprenyl diphosphate, anchors the ubiquinone molecule within the lipid bilayer of the inner mitochondrial membrane, facilitating its interaction with the respiratory complexes.

Defects in the synthesis of all-trans-decaprenyl diphosphate can lead to Coenzyme Q10 deficiency, which in turn impairs the function of the respiratory chain. nih.gov This can result in a variety of clinical manifestations due to compromised cellular energy production. nih.gov The efficient functioning of the respiratory chain is therefore directly linked to the proper biosynthesis of all-trans-decaprenyl diphosphate.

| Key Component | Role in Respiratory Chain |

| All-trans-decaprenyl diphosphate | Precursor to the isoprenoid side chain of Coenzyme Q10. frontiersin.orgfrontiersin.org |

| Coenzyme Q10 (Ubiquinone) | Mobile electron carrier, transferring electrons between respiratory complexes. nih.govnih.gov |

| Respiratory Chain Complexes (I, II, III) | Receive and transfer electrons, contributing to the proton gradient for ATP synthesis. nih.gov |

Menaquinone Biosynthesis in Bacteria

In bacteria, all-trans-decaprenyl diphosphate serves as a precursor for the isoprenoid side chain of menaquinone (Vitamin K2). nih.govgenome.jp Menaquinones are essential components of the bacterial electron transport chain, particularly under anaerobic conditions, where they function as electron carriers. genome.jpfrontiersin.org

The biosynthesis of menaquinone involves the attachment of a polyprenyl side chain, derived from a polyprenyl diphosphate such as all-trans-decaprenyl diphosphate, to a naphthoquinone ring structure. nih.govfrontiersin.org The specific length of the isoprenoid side chain can vary among different bacterial species, and this variation is determined by the specific polyprenyl diphosphate synthase present in the organism. frontiersin.org

The enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, encoded by the menA gene in Escherichia coli, catalyzes the attachment of the isoprenoid side chain to the naphthoate precursor. nih.gov This step is crucial for the formation of demethylmenaquinone, a key intermediate in the menaquinone biosynthetic pathway. nih.gov The proper synthesis of all-trans-decaprenyl diphosphate is therefore a prerequisite for the production of functional menaquinones and the integrity of the bacterial respiratory chain.

| Organism | Quinone Type | Precursor for Side Chain |

| Bacteria | Menaquinone (Vitamin K2) | All-trans-decaprenyl diphosphate nih.govgenome.jp |

| Eukaryotes | Ubiquinone (Coenzyme Q) | All-trans-decaprenyl diphosphate nih.gov |

General Importance in Isoprenoid Metabolism

All-trans-decaprenyl diphosphate is a key intermediate within the broader context of isoprenoid metabolism. researchgate.netcreative-proteomics.com Isoprenoids, also known as terpenoids, represent a vast and diverse class of naturally occurring organic compounds built from five-carbon isoprene units. nih.gov The biosynthesis of all isoprenoids proceeds from the fundamental building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). creative-proteomics.comnih.gov

These five-carbon units are sequentially condensed to form longer-chain polyprenyl diphosphates, including geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). frontiersin.org All-trans-decaprenyl diphosphate is synthesized through the further elongation of these shorter-chain precursors by the action of polyprenyl diphosphate synthases. frontiersin.org

The pool of isoprenoid diphosphates, including all-trans-decaprenyl diphosphate, serves as the precursor for a wide array of essential biomolecules. researchgate.net In addition to ubiquinones and menaquinones, this includes sterols (like cholesterol in animals and phytosterols in plants), carotenoids, and various secondary metabolites. researchgate.netcreative-proteomics.com The regulation of isoprenoid metabolism is complex, ensuring a balanced supply of these diverse end products. nih.gov

| Isoprenoid Precursor | Number of Carbon Atoms | Key End Products |

| Isopentenyl Diphosphate (IPP) | 5 | Building block for all isoprenoids nih.gov |

| Dimethylallyl Diphosphate (DMAPP) | 5 | Building block for all isoprenoids nih.gov |

| Farnesyl Diphosphate (FPP) | 15 | Precursor for sterols, CoQ10 frontiersin.orgcreative-proteomics.com |

| All-trans-decaprenyl diphosphate | 50 | Precursor for Coenzyme Q10 frontiersin.org |

Contributions to Membrane Biogenesis and Function

The lipophilic nature of the long isoprenoid chain of molecules derived from all-trans-decaprenyl diphosphate is critical for their function within cellular membranes. As mentioned previously, the decaprenyl tail of ubiquinone-10 and the polyprenyl tail of menaquinones anchor these molecules within the inner mitochondrial and bacterial membranes, respectively. nih.govfrontiersin.org This localization is essential for their role as mobile electron carriers within the fluid lipid bilayer.

The synthesis of membrane lipids is a highly coordinated process to ensure the proper assembly and function of cellular membranes. nih.gov The incorporation of molecules like ubiquinone into the membrane is an integral part of this biogenesis. While not a direct structural component of the bulk membrane in the same way as phospholipids or sterols, the presence of these isoprenoid-containing quinones is indispensable for the bioenergetic functions of the membrane.

The synthesis of these quinones is metabolically linked to other major lipid biosynthetic pathways, such as those for fatty acids and sterols, through shared precursors and regulatory mechanisms. nih.gov This intricate network ensures that the biogenesis of functional membranes, complete with their embedded respiratory components, is a harmonized cellular process.

Regulation of All Trans Decaprenyl Diphosphate Metabolism

Transcriptional and Translational Control of Synthase Enzymes

The expression of the genes encoding the subunits of decaprenyl diphosphate (B83284) synthase, PDSS1 and PDSS2, is subject to precise transcriptional control. Studies have identified specific transcription factors that modulate the expression of these genes, thereby influencing the rate of all-trans-decaprenyl diphosphate synthesis.

One key regulator of PDSS2 expression is the transcription factor Sp1. nih.govresearchgate.net Research has demonstrated that Sp1 plays an essential role in the constitutive, or basal, expression of the PDSS2 gene. nih.gov The promoter region of the PDSS2 gene contains binding sites for Sp1, and the binding of Sp1 to these sites is crucial for the initiation of transcription. nih.gov Interestingly, in the context of lung cancer, an inverse correlation between the expression of Sp1 and PDSS2 has been observed. nih.govresearchgate.net Higher levels of Sp1 expression are associated with lower levels of PDSS2, which has been linked to a poor prognosis. nih.govresearchgate.net This suggests that while Sp1 is necessary for the basic expression of PDSS2, its overexpression can lead to the repression of PDSS2 transcription in pathological conditions. nih.gov

While the direct transcriptional regulation of PDSS1 is less characterized, the broader context of lipid metabolism suggests the involvement of sterol regulatory element-binding proteins (SREBPs). SREBPs are master regulators of genes involved in cholesterol and fatty acid synthesis. nih.govfrontiersin.orggavinpublishers.com Given that the biosynthesis of the isoprenoid tail of CoQ10 utilizes precursors from the cholesterol synthesis pathway, it is plausible that SREBPs could also influence the expression of PDSS genes, although direct binding to their promoters has not been definitively established.

Translational control, which governs the rate at which mRNA is translated into protein, also plays a role in regulating the levels of synthase enzymes. However, specific mechanisms for the translational regulation of PDSS1 and PDSS2 mRNA are not yet well understood and remain an area for further investigation.

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of proteins. While direct evidence for PTMs of the PDSS1 and PDSS2 subunits is still emerging, the broader regulation of the coenzyme Q biosynthesis pathway provides insights into potential mechanisms.

One study has speculated that different isoforms of the PDSS2 protein could arise from post-translational modifications, although this has not been experimentally verified. Such modifications could potentially alter the enzyme's catalytic efficiency or its interaction with other proteins within the CoQ10 biosynthetic complex.

Feedback Mechanisms and Metabolic Flux Control

Metabolic pathways are often regulated by feedback mechanisms, where the end product of a pathway inhibits an earlier enzymatic step. This prevents the overaccumulation of the final product and conserves cellular resources. In the context of all-trans-decaprenyl diphosphate synthesis, it is plausible that the levels of decaprenyl diphosphate itself, or the ultimate product, CoQ10, could regulate the activity of the PDSS1/PDSS2 complex. However, direct evidence for such a feedback inhibition mechanism is currently limited.

Instead of simple feedback inhibition, the regulation of metabolic flux through the isoprenoid pathway towards ubiquinone appears to be more complex. In bacteria, the enzymes involved in ubiquinone (a form of coenzyme Q) biosynthesis have been shown to form a multi-enzyme complex, sometimes referred to as a metabolon. nih.gov This "Ubi complex" is thought to enhance the efficiency of the pathway by channeling the hydrophobic intermediates from one active site to the next, preventing their diffusion into the cellular environment. nih.gov A similar multi-enzyme complex is believed to exist in eukaryotes for CoQ10 biosynthesis. This structural organization suggests that the regulation of metabolic flux may be controlled by the assembly and disassembly of this complex, rather than through allosteric regulation of a single enzyme.

The availability of the precursor, farnesyl diphosphate, is also a critical factor in controlling the flux towards all-trans-decaprenyl diphosphate. The synthesis of farnesyl diphosphate is a branch point in the mevalonate (B85504) pathway, which also produces precursors for cholesterol and other isoprenoids. Therefore, the partitioning of farnesyl diphosphate between these competing pathways is a key regulatory node.

Interplay with Cellular Energy Status

The synthesis of all-trans-decaprenyl diphosphate is intricately linked to the cellular energy status, primarily through its role as a precursor for CoQ10. CoQ10 is a vital component of the electron transport chain in mitochondria, where it participates in the generation of ATP, the main energy currency of the cell. nih.gov

The cell's energy state is monitored by key sensor proteins, most notably AMP-activated protein kinase (AMPK). AMPK is activated when the cellular ratio of AMP to ATP is high, indicating a low energy state. nih.govmdpi.com Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating ATP-producing pathways and inhibiting ATP-consuming processes. nih.govmdpi.com

The cellular ATP/ADP ratio is a direct indicator of the cell's energy charge and is a primary determinant of AMPK activity. nih.govcreative-diagnostics.comresearchgate.net A low ATP/ADP ratio signifies a need for increased energy production, which would necessitate an adequate supply of CoQ10 and, consequently, its precursor, all-trans-decaprenyl diphosphate. nih.govcreative-diagnostics.com Therefore, the rate of all-trans-decaprenyl diphosphate synthesis is likely coupled to the cellular energy demand through signaling pathways that sense the ATP/ADP ratio.

Furthermore, oxidative stress, which is often associated with mitochondrial dysfunction and altered energy metabolism, can also influence the expression of genes involved in CoQ10 biosynthesis. As CoQ10 is also a potent antioxidant, its synthesis may be upregulated under conditions of oxidative stress to protect the cell from damage.

Academic Research Methodologies and Approaches

Genetic Manipulation Techniques for Investigating Biosynthesis

Genetic engineering provides powerful tools for probing the function of genes involved in the All-trans-decaprenyl diphosphate (B83284) synthesis pathway. By altering the genetic makeup of an organism, researchers can deduce the roles of specific enzymes and identify rate-limiting steps in the biosynthetic process.

Gene knockout studies involve the targeted inactivation of a specific gene to observe the resulting phenotype. In the context of All-trans-decaprenyl diphosphate synthesis, knocking out a gene suspected to encode for decaprenyl diphosphate synthase or one of its subunits can lead to a deficiency in coenzyme Q10, confirming the gene's function. For instance, defects in the human gene PDSS1, which encodes a subunit of the decaprenyl diphosphate synthase, are known to cause coenzyme Q10 deficiency nih.govpromega.comwikipedia.org. Similarly, functional replacement of mutated genes in host organisms like Escherichia coli or Schizosaccharomyces pombe is a common strategy. Studies have shown that expressing the dps1 gene, which codes for decaprenyl diphosphate synthase, can rescue mutant strains of E. coli (ispB mutant) or S. pombe (dps1, dlp1 double mutant) that are deficient in polyprenyl diphosphate synthesis, thereby confirming the gene's function and its ability to operate independently in some cases nih.govnih.gov.

Conversely, overexpression studies involve increasing the number of copies of a specific gene to enhance the production of the corresponding enzyme. This technique is used to identify bottlenecks in a metabolic pathway and to engineer organisms for increased production of a desired compound. For example, overexpressing the gene for isopentenyl diphosphate (IPP) isomerase, an enzyme that provides the building blocks for isoprenoid synthesis, has been shown to increase the production of trans-polyisoprenes in the plant Eucommia ulmoides nih.gov. Similarly, expressing the decaprenyl diphosphate synthase gene (dps1) from various fungi in S. pombe has led to the production of Coenzyme Q10, demonstrating the potential of this technique for enhancing its synthesis nih.gov.

Table 1: Examples of Genetic Manipulation in Isoprenoid Biosynthesis

| Organism | Gene Manipulated | Technique | Outcome | Reference |

|---|---|---|---|---|

| Homo sapiens | PDSS1 | Gene Defect (Natural Knockout) | Coenzyme Q10 deficiency | nih.govpromega.comwikipedia.org |

| E. coli | ispB | Complementation with dps1 | Restoration of Coenzyme Q-8 production | nih.gov |

| S. pombe | dps1, dlp1 | Complementation with fungal dps1 | Production of Coenzyme Q10 | nih.gov |

Directed evolution is a powerful laboratory technique that mimics natural selection to engineer enzymes with improved or novel properties youtube.com. This iterative process involves generating a large library of enzyme variants through random mutagenesis, followed by screening or selection for the desired trait, such as enhanced catalytic activity, altered substrate specificity, or improved stability nih.govtwistbioscience.com. The best-performing variants are then used as templates for subsequent rounds of evolution nih.gov.

While specific examples of directed evolution applied directly to All-trans-decaprenyl diphosphate synthase are not extensively documented, the methodology has been successfully used on other prenyltransferases. For instance, the rate-controlling enzyme geranylgeranyl diphosphate synthase was evolved to increase lycopene production by 100% nih.gov. This approach holds significant potential for optimizing the production of All-trans-decaprenyl diphosphate. By evolving the decaprenyl diphosphate synthase, it may be possible to create biocatalysts with superior efficiency for industrial production of Coenzyme Q10 rcsb.org. The process could be guided by computational modeling and high-throughput screening to explore the protein's landscape and identify variants with enhanced properties twistbioscience.com.

Biochemical Characterization of Enzymes

Understanding the enzymatic reactions that produce All-trans-decaprenyl diphosphate requires detailed biochemical analysis of the responsible enzymes, primarily decaprenyl diphosphate synthase.

The initial step in biochemical characterization is the purification of the enzyme to near homogeneity. This is often achieved by overexpressing the target enzyme, such as decaprenyl diphosphate synthase, in a host system like E. coli and then using various chromatography techniques for isolation nih.govnih.gov.

Once purified, kinetic analysis is performed to determine key enzymatic parameters. This involves measuring the reaction rate under varying substrate concentrations. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are determined to understand the enzyme's affinity for its substrates and its catalytic efficiency. For the decaprenyl diphosphate synthase from Mycobacterium tuberculosis (Rv2361c), the Km for the allylic substrates varies significantly, suggesting a preference for certain primers. The enzyme exhibits the greatest catalytic efficiency with ω,E,Z-farnesyl diphosphate, indicating this is likely its natural substrate in vivo nih.govnih.gov. The enzyme also shows an absolute requirement for divalent cations and has an optimal pH range of 7.5 to 8.5 nih.govnih.gov.

Table 2: Kinetic Parameters of M. tuberculosis Decaprenyl Diphosphate Synthase (Rv2361c)

| Allylic Substrate | Km (μM) |

|---|---|

| Geranyl diphosphate | 490 |

| Neryl diphosphate | 29 |

| ω,E,E-Farnesyl diphosphate | 84 |

| ω,E,Z-Farnesyl diphosphate | 290 |

| ω,E,E,E-Geranylgeranyl diphosphate | 40 |

| Isopentenyl diphosphate | 89 |

Data sourced from studies on the purified enzyme expressed in E. coli nih.govnih.gov.

Structural biology techniques are crucial for understanding the three-dimensional structure of enzymes, which provides insights into their catalytic mechanisms.

X-ray crystallography has been a cornerstone of structural biology. It involves crystallizing the purified protein and then diffracting X-rays through the crystal to determine the arrangement of atoms. While crystallographic analyses of an oligomeric decaprenyl diphosphate synthase have been reported to be in progress, detailed structures are not yet widely available nih.gov. The general structure for related diphosphate synthases is known to consist of a three-layered α/β/α architecture with a parallel β-sheet of six strands ebi.ac.uk.

Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful alternative, especially for large protein complexes or proteins that are difficult to crystallize nih.gov. In cryo-EM, samples are flash-frozen in vitreous ice, and their images are captured with an electron microscope. Thousands of these two-dimensional images are then computationally combined to reconstruct a 3D model of the molecule nih.govcam.ac.uk. This technique could be instrumental in determining the structure of decaprenyl diphosphate synthase, particularly mammalian synthases which exist as heterotetramers, and understanding how its subunits interact to determine the final length of the polyprenyl chain nih.govresearchgate.net.

Metabolomics for Pathway Elucidation and Bottleneck Identification

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a functional readout of the cellular state nih.gov. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, metabolomics can quantify a wide range of metabolites simultaneously, offering a snapshot of the organism's metabolism nih.gov.

Targeted and Untargeted Metabolomic Profiling

Metabolomic profiling serves as a powerful tool to identify and quantify the array of small molecules, including all-trans-decaprenyl diphosphate(3-), within a biological system. This approach is broadly categorized into targeted and untargeted methods.

Untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample. This hypothesis-generating approach is invaluable for discovering novel compounds or identifying unexpected changes in metabolic pathways related to all-trans-decaprenyl diphosphate(3-) synthesis under specific conditions. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common platform for these analyses, enabling the separation and detection of a wide range of molecules. Software-based algorithms are then used to align and compare the vast datasets generated, highlighting molecules that are differentially abundant between sample groups.

Targeted metabolomics , in contrast, is a hypothesis-driven approach focused on the precise quantification of a predefined set of metabolites. This method offers higher sensitivity and specificity for the analytes of interest, such as all-trans-decaprenyl diphosphate(3-) and its precursors. By using stable isotope-labeled internal standards, researchers can achieve accurate absolute quantification of these molecules. This is particularly useful for validating findings from untargeted studies or for monitoring the levels of specific intermediates in the decaprenyl diphosphate biosynthesis pathway in response to genetic or environmental perturbations.

A comparative overview of these two approaches is presented in the table below.

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Quantitative analysis of specific, known metabolites. | Comprehensive profiling of all detectable metabolites. |

| Approach | Hypothesis-driven. | Hypothesis-generating. |

| Selectivity | High | Low to moderate |

| Sensitivity | High | Moderate |

| Compound ID | Confirmed | Putative |

| Data Analysis | Straightforward quantification. | Complex data processing and statistical analysis. |

Isotope Labeling Studies

Isotope labeling is a fundamental technique used to trace the flow of atoms through metabolic pathways, providing definitive evidence for biosynthetic routes and precursor-product relationships. In the context of all-trans-decaprenyl diphosphate(3-), stable isotopes, such as ¹³C, are incorporated into precursor molecules like glucose or pyruvate (B1213749).

As the organism metabolizes these labeled precursors, the isotopes are incorporated into downstream intermediates and the final product, all-trans-decaprenyl diphosphate(3-). By analyzing the mass isotopologue distribution of these molecules using mass spectrometry, researchers can elucidate the specific pathways involved in its synthesis. This technique has been instrumental in confirming the sequential condensation of isopentenyl diphosphate (IPP) units that leads to the formation of the decaprenyl chain.

Systems Biology Approaches

Systems biology integrates experimental data with computational modeling to understand the behavior of complex biological systems. This holistic approach has been applied to study the metabolic network of organisms that synthesize all-trans-decaprenyl diphosphate(3-), such as Mycobacterium tuberculosis.

Genome-Scale Metabolic Network Reconstruction

A genome-scale metabolic model (GEM) is a comprehensive, in silico representation of the entire metabolic network of an organism, constructed based on its annotated genome sequence and biochemical literature. Several GEMs have been developed for Mycobacterium tuberculosis, including iNJ661, iEK1008, and GSMN-TB.

These models contain a curated database of all known metabolic reactions and the genes that encode the enzymes catalyzing them. All-trans-decaprenyl diphosphate is included as a metabolite in these models, connected to the larger metabolic network through the reactions catalyzed by the enzymes responsible for its synthesis, such as Rv1086 and Rv2361c in M. tuberculosis.

Flux Balance Analysis (FBA) and Differential Producibility Analysis (DPA)

Flux Balance Analysis (FBA) is a computational method used to predict the flow of metabolites (fluxes) through the reactions in a GEM. By applying constraints based on known physiological data (e.g., nutrient uptake rates) and defining a biological objective (e.g., maximization of biomass production), FBA can simulate the metabolic state of the organism under various conditions. While specific FBA studies focusing solely on maximizing all-trans-decaprenyl diphosphate(3-) production are not extensively documented, the existing models for M. tuberculosis provide the framework to perform such analyses. This would allow researchers to predict how genetic knockouts or changes in nutrient availability would impact the flux towards this essential precursor.

Differential Producibility Analysis (DPA) is a computational tool that can be used in conjunction with GEMs to identify metabolic engineering targets for overproducing a desired compound. DPA systematically evaluates the effect of gene deletions or additions on the theoretical maximum yield of a target molecule. This approach could be applied to the GEMs of M. tuberculosis to identify key enzymatic steps that could be manipulated to enhance the synthesis of all-trans-decaprenyl diphosphate(3-).

Transcriptome Analysis for Gene Expression Profiling

Transcriptome analysis provides a global view of gene expression in an organism under specific conditions. By measuring the abundance of messenger RNA (mRNA) transcripts, researchers can infer which genes are active and at what level. This is crucial for understanding the regulation of metabolic pathways, including the biosynthesis of all-trans-decaprenyl diphosphate(3-).

Academic Significance and Research Applications

All-trans-decaprenyl Diphosphate(3-) as a Target in Antimicrobial Development

All-trans-decaprenyl diphosphate (B83284) and its related forms, such as decaprenyl phosphate (B84403), are crucial molecules in the biosynthesis of essential cellular components in various bacteria, making the enzymes involved in its synthesis and utilization attractive targets for antimicrobial drug development.

Decaprenyl phosphate serves as a key lipid carrier molecule in the synthesis of the bacterial cell wall, particularly in Mycobacterium tuberculosis. nih.gov It is essential for the biosynthesis of critical cell wall components like peptidoglycan (PG) and arabinogalactan (AG). nih.govnih.gov The synthesis of these complex polymers involves the assembly of sugar precursors on the decaprenyl phosphate carrier on the inner side of the cell membrane, followed by their transport across the membrane to the exterior for incorporation into the growing cell wall. nih.gov

Given its central role, targeting the synthesis or recycling of decaprenyl phosphate can effectively shut down cell wall biosynthesis. nih.govnih.gov For instance, inhibitors that block the formation of decaprenyl phosphate-linked intermediates can prevent the assembly and transport of peptidoglycan and arabinogalactan precursors, thereby compromising the structural integrity of the cell wall and leading to bacterial death. nih.gov The enzymes responsible for attaching the initial sugar residues to the lipid carrier are considered particularly viable drug targets. nih.gov

Specific enzymes that utilize decaprenyl phosphate are vital for pathogen survival and have been identified as key targets for novel antibiotics. A prominent example is the decaprenyl-phospho-ribose 2'-epimerase (DprE1), an enzyme essential for the biosynthesis of decaprenyl-phosphate-arabinose (DPA), a precursor for the arabinan components of the mycobacterial cell wall. nih.gov

Research has shown that dinitrobenzamides and benzothiazinones (BTZs) are potent inhibitors of DprE1. nih.govnih.gov These compounds effectively block the formation of DPA, leading to the accumulation of its precursor, decaprenyl-phospho-ribose (DPR). nih.gov This inhibition halts the synthesis of arabinogalactan and lipoarabinomannan, which are critical for the mycobacterial cell wall architecture. nih.govnih.gov The essentiality of the DprE1/DprE2 epimerase for the in-vitro growth of M. tuberculosis highlights its vulnerability and makes it a significant target for intracellular antimycobacterial inhibitors. nih.gov

| Inhibitor Class | Target Enzyme | Mechanism of Action | Effect on Pathogen |

| Dinitrobenzamides | Decaprenyl phospho-ribose 2'-epimerase (DprE1) | Blocks the epimerization of DPR to DPA | Inhibition of arabinogalactan and lipoarabinomannan synthesis, leading to cell death. nih.gov |

| Benzothiazinones (BTZs) | Decaprenyl phospho-ribose 2'-epimerase (DprE1) | Prevents the formation of DPA, a key arabinan precursor | Disrupts cell wall biosynthesis, lethal to Corynebacterineae. nih.govnih.gov |

Understanding Mechanisms of Antibiotic Resistance Related to its Metabolism

Bacteria can develop resistance to drugs that target the all-trans-decaprenyl diphosphate metabolic pathway. One identified mechanism involves the metabolic adaptation of the bacterium to bypass the drug's inhibitory effect. For example, resistance to benzothiazinones (BTZs), which inhibit the DprE1 enzyme, can emerge through the increased production of decaprenyl phosphate. nih.gov

In Corynebacterium glutamicum, overexpression of the decaprenylphosphate synthase enzyme (UppS) was shown to protect the bacterium from the lethal effects of BTZs. nih.gov The increased synthesis of decaprenyl phosphate creates a larger cellular pool of this lipid carrier. This larger pool likely compensates for the drug-induced blockage by ensuring sufficient decaprenyl phosphate is available for other essential pathways, such as peptidoglycan synthesis, thereby allowing the cell to survive. nih.gov This finding demonstrates that antibiotic resistance can arise not only from mutations in the drug's direct target but also from metabolic adjustments that increase the availability of a crucial substrate. nih.gov

Metabolic Engineering for Enhanced Production of Value-Added Compounds

All-trans-decaprenyl diphosphate is a key precursor in the biosynthesis of several commercially important molecules. Metabolic engineering techniques have been employed to manipulate microbial isoprenoid pathways to enhance the production of these compounds.

Coenzyme Q10 (CoQ10) is a valuable antioxidant used in the pharmaceutical and cosmetic industries. doaj.orgnih.gov Its structure consists of a benzoquinone head and a 10-unit isoprenoid tail derived directly from all-trans-decaprenyl diphosphate. nih.govjmb.or.kr The key enzyme that determines the length of this tail is decaprenyl diphosphate synthase (DdsA). jmb.or.kr

Many industrially relevant microbes, like Escherichia coli, naturally produce CoQ with shorter tails (e.g., CoQ8) because they possess an octaprenyl diphosphate synthase (IspB). nih.govmdpi.com A common metabolic engineering strategy involves introducing a heterologous ddsA gene from a CoQ10-producing organism into a host like E. coli or Corynebacterium glutamicum. doaj.orgmdpi.com This allows the host to synthesize the C50 decaprenyl diphosphate precursor required for CoQ10. doaj.org To further optimize production and prevent the synthesis of undesired CoQ variants, the host's native polyprenyl diphosphate synthase gene (e.g., ispB in E. coli) is often deleted. nih.govmdpi.com

| Host Organism | Engineering Strategy | Outcome |

| Escherichia coli | Deletion of native octaprenyl diphosphate synthase (ispB); Expression of heterologous decaprenyl diphosphate synthase (ddsA). nih.govmdpi.com | Production shifted from CoQ8 to CoQ10. mdpi.com |

| Corynebacterium glutamicum | Expression of ddsA from Paracoccus denitrificans; Engineering of shikimate pathway for pHBA precursor; Expression of E. coli ubi genes. doaj.orgnih.gov | Successful establishment of CoQ10 biosynthesis in a non-native producer. doaj.orgnih.gov |

The production of all-trans-decaprenyl diphosphate, and consequently CoQ10, is fundamentally dependent on the supply of the basic C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govscialert.net These precursors are synthesized via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (MEP) pathway. nih.govnih.gov

Therefore, a crucial aspect of metabolic engineering is the enhancement of these upstream pathways to increase the flux towards IPP and DMAPP. nih.gov Strategies often involve overexpressing rate-limiting enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). nih.gov By increasing the intracellular pool of these C5 building blocks, the cell is better equipped to synthesize the longer-chain polyprenyl diphosphates, including the C50 all-trans-decaprenyl diphosphate needed for high-yield production of compounds like CoQ10. nih.govnih.gov

Elucidation of Pathogen Metabolism (e.g., Mycobacterium leprae)

The study of all-trans-decaprenyl diphosphate is pivotal in understanding the metabolic pathways of various pathogens, notably those belonging to the genus Mycobacterium. While direct research on Mycobacterium leprae, the causative agent of leprosy, is limited due to its slow growth and inability to be cultured in vitro, significant insights can be drawn from the closely related pathogen, Mycobacterium tuberculosis. In M. tuberculosis, decaprenyl diphosphate is a precursor to decaprenyl phosphate, a central molecule in the biosynthesis of the mycobacterial cell wall. nih.govnih.gov This includes the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan, which are essential for the bacterium's viability and pathogenicity. nih.gov

The synthesis of decaprenyl diphosphate in M. tuberculosis involves a sequential action of two enzymes, Rv1086 and Rv2361c. nih.gov Rv1086 synthesizes ω,E,Z-farnesyl diphosphate, which then acts as a substrate for Rv2361c to produce decaprenyl diphosphate. nih.gov This pathway is distinct from that in many other bacteria, which typically use ω,E,E-farnesyl diphosphate. nih.gov The critical role of decaprenyl phosphate in cell wall synthesis makes the enzymes involved in its production potential targets for novel anti-mycobacterial drugs. Given the genetic and metabolic similarities between M. tuberculosis and M. leprae, it is highly probable that a similar pathway involving homologous enzymes is essential for the survival of M. leprae.

**Table 1: Key Enzymes in Decaprenyl Diphosphate Synthesis in *Mycobacterium tuberculosis***

| Enzyme (Gene) | Function | Substrate | Product |

|---|---|---|---|

| Rv1086 | E,Z-Farnesyl diphosphate synthase | Isopentenyl diphosphate, Geranyl diphosphate | ω,E,Z-Farnesyl diphosphate |

| Rv2361c | Decaprenyl diphosphate synthase | ω,E,Z-Farnesyl diphosphate, Isopentenyl diphosphate | Decaprenyl diphosphate |

Evolutionary Biology of Isoprenoid Pathways

The biosynthesis of isoprenoids, a vast and diverse class of natural products, is fundamental to all domains of life. nih.govresearchgate.netresearchmap.jp All-trans-decaprenyl diphosphate is a product of these pathways, and its study provides a window into their evolutionary history. There are two ancient and distinct pathways for the synthesis of the basic isoprenoid building block, isopentenyl diphosphate (IPP): the mevalonate (MVA) pathway and the deoxyxylulose 5-phosphate (DXP) pathway. nih.govnih.govresearchgate.net

The evolutionary distribution of these pathways is intriguing. The MVA pathway is considered to be characteristic of archaea and eukaryotes, while the DXP pathway is predominant in eubacteria. nih.govresearchgate.netresearchgate.net This distribution suggests that the MVA pathway may have originated in the last universal common ancestor and was subsequently lost in the bacterial lineage, or that both pathways are ancient and were differentially retained in different domains. researchgate.netresearchmap.jp Eukaryotes appear to have inherited their isoprenoid biosynthesis genes from both archaea (for the cytosolic MVA pathway) and eubacteria (for the plastidic DXP pathway, acquired through endosymbiosis of cyanobacteria). nih.govnih.govresearchgate.net